N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound features a unique structure that combines elements from both benzodioxole and tetrahydroisoquinoline, which may contribute to its biological activity.
Source: The compound is cataloged in various chemical databases and is available from suppliers specializing in screening compounds for drug discovery, such as ChemDiv .
Classification: This compound can be classified under the category of organic compounds, specifically as an acetamide derivative. It may also fall into the class of compounds with potential neuropharmacological effects due to the presence of the tetrahydroisoquinoline moiety.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide involves several steps that typically include:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is .
O=C(CN(c(cccc1)c1C(N1CCC(NCc(cc2)cc3c2OCO3)=O)=O)C1=O)c(cc1)ccc1F
The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity. The presence of a sulfanyl group suggests possible interactions with biological thiols.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide can undergo several types of chemical reactions:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide is not fully elucidated but is hypothesized to involve:
Further studies are needed to clarify these mechanisms through pharmacological assays and molecular docking studies.
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide include:
Key chemical properties include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-y)sulfanyl]acetamide has potential applications in:
This compound exemplifies how complex organic molecules can be synthesized and characterized for potential therapeutic use. Further research will likely explore its efficacy and safety in biological systems.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: